N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
Description
N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a structurally complex acetamide derivative characterized by a fused tricyclic core (8-oxa-3,5-diazatricyclo system) and a 3-ethylphenyl substituent. Similar compounds often exhibit pharmacological relevance due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-2-13-6-5-7-14(10-13)22-17(24)11-23-12-21-18-15-8-3-4-9-16(15)26-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFRJLLIELBMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Coupling with Piperazine: The piperidine intermediate is then coupled with piperazine under specific reaction conditions to form the desired intermediate.
Introduction of the Pyrimidine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as Alzheimer’s and fibrosis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The target compound’s tricyclic core likely confers rigidity and unique electronic properties compared to the triazole or tetrahydrofuran systems in analogues .
- Substituents like 3-ethylphenyl may enhance lipophilicity, whereas nitro groups (e.g., in 6c) introduce electron-withdrawing effects, altering binding affinities .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The absence of nitro or sulfonamide groups in the target compound suggests distinct IR and NMR profiles compared to 6c or compound 3 .
- Molecular networking (e.g., cosine scores for MS/MS fragmentation) could further differentiate its tricyclic core from triazole-based analogues .
Bioactivity and Mode of Action
- Triazole Derivatives (6a–m) : Exhibit moderate to strong bioactivity in antimicrobial and anticancer assays, with nitro-substituted variants (e.g., 6c) showing enhanced potency due to improved target binding .
- Target Compound : Predicted to interact with epigenetic targets (e.g., HDACs) based on structural similarity to SAHA-like inhibitors, though its tricyclic system may reduce solubility compared to linear analogues .
- Cluster Analysis : Compounds with similar bioactivity profiles often share structural motifs, as demonstrated by hierarchical clustering of NCI-60 datasets .
Biological Activity
N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a synthetic compound with potential biological activities that warrant detailed exploration. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound features a complex tricyclic structure with multiple functional groups that may influence its biological activity. The presence of the 3-ethylphenyl group and the diazatricycle suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tricyclic compounds can induce apoptosis in tumor cells through mechanisms involving DNA damage and cell cycle arrest .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.2 | DNA intercalation |
| N-(3-ethylphenyl)-2-{...} | TBD | TBD | TBD |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, particularly against Helicobacter pylori and other pathogenic bacteria. The mechanism often involves inhibition of bacterial growth by disrupting cell wall synthesis or metabolic pathways .
Anti-inflammatory Effects
Some derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various tricyclic compounds on human cancer cell lines, revealing that certain structural modifications significantly enhance their potency against specific types of tumors.
- Antimicrobial Testing : A comparative analysis of several derivatives against H. pylori showed that modifications in the side chains could lead to improved antibacterial efficacy, highlighting the importance of structure-activity relationships.
The biological activity of this compound is hypothesized to involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
